N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is a complex organic compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl ester group. These functional groups contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using the Boc group. This is followed by methylation of the hydroxyl group and the carboxyl group to form the methyl ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like di-tert-butyl dicarbonate (Boc2O) and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions to occur at other functional groups. The methoxy and methyl ester groups enhance its solubility and reactivity in organic solvents. These properties make it a versatile compound in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester
- N-[(1,1-Dimethylethoxy)carbonyl]glycine Methyl Ester
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where selective reactions and high yields are essential.
Properties
Molecular Formula |
C18H27NO6 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C18H27NO6/c1-18(2,3)25-17(21)19(4)13(16(20)24-7)10-12-8-9-14(22-5)15(11-12)23-6/h8-9,11,13H,10H2,1-7H3/t13-/m0/s1 |
InChI Key |
MNQCKZKSMKIXRN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
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